molecular formula C18H16Cl2N4O3S B11996641 5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11996641
M. Wt: 439.3 g/mol
InChI Key: LFUUBHKMKKJUCU-ZVBGSRNCSA-N
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Description

“5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions:

    Hydrosulfide Introduction: The hydrosulfide group can be introduced via thiolation reactions using suitable sulfur donors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound may be explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of “5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings and various substituents.

    Phenyl Substituted Triazoles: Compounds with phenyl groups attached to the triazole ring.

Uniqueness

The uniqueness of “5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C18H16Cl2N4O3S

Molecular Weight

439.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16Cl2N4O3S/c1-25-14-8-16(27-3)15(26-2)6-10(14)9-21-24-17(22-23-18(24)28)12-5-4-11(19)7-13(12)20/h4-9H,1-3H3,(H,23,28)/b21-9+

InChI Key

LFUUBHKMKKJUCU-ZVBGSRNCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC)OC

Origin of Product

United States

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